N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide
Description
N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzoyl group, and a phenoxypropanamide structure, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-17(29-21-9-5-6-19(14-21)16-26)22(27)24-15-18-10-12-25(13-11-18)23(28)20-7-3-2-4-8-20/h2-9,14,17-18,26H,10-13,15-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXJTXVKSLBWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2)OC3=CC=CC(=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoyl group. The piperidine ring can be synthesized through a series of cyclization reactions, while the benzoyl group is introduced via Friedel-Crafts acylation. The final step involves coupling the piperidine derivative with the phenoxypropanamide moiety under specific reaction conditions, such as the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzoyl group results in a benzyl derivative.
Scientific Research Applications
N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit or activate signaling pathways involved in cellular processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(methoxymethyl)phenoxy]propanamide
- N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(ethoxymethyl)phenoxy]propanamide
- N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(fluoromethyl)phenoxy]propanamide
Uniqueness
N-[(1-benzoylpiperidin-4-yl)methyl]-2-[3-(hydroxymethyl)phenoxy]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl group, for instance, allows for unique reactivity and potential interactions with biological targets, setting it apart from similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
